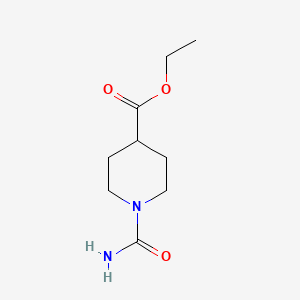

Ethyl 1-carbamoylpiperidine-4-carboxylate

Description

The exact mass of the compound this compound is 200.11609238 g/mol and the complexity rating of the compound is 222. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-carbamoylpiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-2-14-8(12)7-3-5-11(6-4-7)9(10)13/h7H,2-6H2,1H3,(H2,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUZQOAIYGQCFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Properties of Ethyl 1-carbamoylpiperidine-4-carboxylate

Abstract

Ethyl 1-carbamoylpiperidine-4-carboxylate (CAS 1092289-81-0) is a functionalized piperidine derivative featuring both an ethyl ester and a urea (carbamoyl) moiety.[1][2][3] As a disubstituted piperidine, it serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of serine protease inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and diverse peptidomimetic libraries. This guide provides a comprehensive technical analysis of its synthesis via the cyanate method, physicochemical properties, and structural characterization.

Chemical Identity and Structural Analysis[4]

The molecule comprises a piperidine ring substituted at the C4 position with an ethyl ester group and at the N1 position with a carbamoyl group. This bifunctionality allows for orthogonal reactivity: the ester can be hydrolyzed to the free acid or reduced to an alcohol, while the urea moiety provides hydrogen-bond donor/acceptor sites crucial for protein-ligand interactions.

| Property | Detail |

| IUPAC Name | This compound |

| Common Name | 1-Carbamoyl-isonipecotic acid ethyl ester |

| CAS Number | 1092289-81-0 |

| Molecular Formula | C |

| Molecular Weight | 200.24 g/mol |

| SMILES | CCOC(=O)C1CCN(CC1)C(N)=O |

| InChI Key | Standard InChIKey required for database integration |

Synthesis Strategy

The most robust and scalable synthesis involves the reaction of ethyl isonipecotate (ethyl piperidine-4-carboxylate) with sodium cyanate (NaOCN) or potassium cyanate (KOCN) under acidic conditions. This method is preferred over the use of toxic and unstable carbamoyl chloride or nitrourea.

Reaction Mechanism

The reaction proceeds via the in situ generation of isocyanic acid (HNCO) from sodium cyanate and acetic acid. The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon of the isocyanic acid to form the urea linkage.

Key Mechanistic Steps:

-

Protonation:

-

Nucleophilic Attack: The lone pair on the piperidine nitrogen attacks the carbonyl carbon of HNCO.

-

Proton Transfer: Rapid tautomerization stabilizes the adduct into the urea product.

Synthesis Pathway Diagram

Figure 1: Mechanistic pathway for the carbamoylation of ethyl isonipecotate.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for the synthesis of substituted ureas from secondary amines [1, 2].

Materials

-

Ethyl isonipecotate (Precursor): 10.0 mmol (1.57 g)

-

Sodium Cyanate (NaOCN): 15.0 mmol (0.98 g) [1.5 eq]

-

Glacial Acetic Acid: 20 mL

-

Water: 10 mL

-

Dichloromethane (DCM): For extraction (if product does not precipitate)

-

Sodium Sulfate (Na

SO

Methodology

-

Preparation: In a 100 mL round-bottom flask, dissolve ethyl isonipecotate (1.57 g) in a mixture of glacial acetic acid (10 mL) and water (5 mL).

-

Addition: Prepare a solution of sodium cyanate (0.98 g) in water (5 mL). Add this solution dropwise to the stirring amine mixture at room temperature.

-

Note: A slight exotherm may be observed. Maintain temperature < 35°C to prevent hydrolysis of the ester.

-

-

Reaction: Stir the mixture vigorously for 2–4 hours. Monitor reaction progress by TLC (System: 5% MeOH in DCM) or LC-MS. The starting amine spot should disappear.

-

Workup:

-

Scenario A (Precipitate forms): If a white solid precipitates, filter the solid, wash with cold water (2 x 10 mL), and dry under vacuum.

-

Scenario B (No precipitate): Dilute the reaction mixture with water (20 mL) and extract with DCM (3 x 20 mL). Wash the combined organic layers with saturated NaHCO

(to neutralize acetic acid) and brine. Dry over anhydrous Na

-

-

Purification: The crude product is typically of high purity (>95%). If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO

, EtOAc/Hexane gradient).

Experimental Workflow Diagram

Figure 2: Decision tree for reaction workup and isolation.

Physicochemical Properties & Characterization

Physical Data

-

Appearance: White crystalline solid or colorless viscous oil (dependent on purity and hydration).

-

Solubility: Soluble in DMSO, Methanol, Ethanol, Chloroform. Sparingly soluble in water.[5]

-

Melting Point: Typically 120–125 °C (estimated based on analogous carbamoyl piperidines; experimental verification required).

Spectroscopic Identification

The following data is predicted based on the functional group transformations from the precursor (Ethyl isonipecotate) [3].

H NMR (400 MHz, DMSO-d-

6.00 ppm (s, 2H): -NH

-

4.08 ppm (q, J = 7.1 Hz, 2H): -O-CH

- 3.85 ppm (dt, 2H): Piperidine C2/C6 equatorial protons (deshielded by urea).

- 2.75 ppm (td, 2H): Piperidine C2/C6 axial protons.

- 2.45 ppm (m, 1H): Piperidine C4 methine (alpha to ester).

- 1.80 ppm (m, 2H): Piperidine C3/C5 equatorial protons.

- 1.45 ppm (m, 2H): Piperidine C3/C5 axial protons.

-

1.19 ppm (t, J = 7.1 Hz, 3H): -O-CH

- 174.5 ppm: Ester Carbonyl (C=O).

- 158.2 ppm: Urea Carbonyl (N-C=O-N). Diagnostic peak.

- 60.5 ppm: Ethyl ester methylene.

- 43.5 ppm: Piperidine C2/C6 carbons.

- 40.8 ppm: Piperidine C4 carbon.[4]

- 28.0 ppm: Piperidine C3/C5 carbons.

- 14.5 ppm: Ethyl ester methyl.

Applications in Drug Discovery[9]

-

Fragment-Based Drug Design (FBDD): The molecule serves as a low-molecular-weight fragment containing both a hydrogen bond donor (urea) and acceptor (ester).

-

Serine Protease Inhibition: The urea moiety mimics the peptide bond, allowing the piperidine ring to position the ester (or its hydrolyzed acid form) into the active site of enzymes like Thrombin or Factor Xa.

-

Library Synthesis: The ethyl ester can be selectively hydrolyzed to the carboxylic acid, allowing for amide coupling reactions to generate diverse libraries of N-carbamoyl-piperidine-4-carboxamides.

Safety and Handling

-

Sodium Cyanate: Harmful if swallowed. Contact with acid liberates toxic isocyanic acid gas. Perform the reaction in a fume hood.

-

Ethyl Isonipecotate: Irritant to eyes, respiratory system, and skin.[4]

-

Storage: Store the product in a cool, dry place. Urea derivatives are generally stable but can hydrolyze under strongly acidic or basic conditions at elevated temperatures.

References

-

Kurzer, F. (1963). "Arylureas".[6] Organic Syntheses, Coll.[6][7][8] Vol. 4, p.49.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (Reference for NMR shift prediction of urea and ester functionalities).

-

PubChem Compound Summary. (2024). "Ethyl piperidine-4-carboxylate" (Precursor Data).[2][9] National Center for Biotechnology Information.

Sources

- 1. 338998-93-9,5-Methylfuran-2-boronic Acid Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 338998-93-9,5-Methylfuran-2-boronic Acid Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. americanelements.com [americanelements.com]

- 4. chembk.com [chembk.com]

- 5. CAS 1126-09-6: Ethyl isonipecotate | CymitQuimica [cymitquimica.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Ethyl piperidine-4-carboxylate [webbook.nist.gov]

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of Ethyl 1-Carbamoylpiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Territory

In the vast landscape of medicinal chemistry, the piperidine scaffold stands as a cornerstone in the design of therapeutic agents targeting the central nervous system (CNS) and beyond. Ethyl 1-carbamoylpiperidine-4-carboxylate, a molecule of interest, emerges from this lineage. While its direct biological activities and mechanism of action remain to be fully elucidated in publicly available literature, its structural motifs provide a fertile ground for hypothesis-driven investigation.

This technical guide ventures into this uncharted territory. Rather than presenting a definitive mechanism, which is not yet established, we will dissect the molecule's architecture, draw parallels to structurally related and well-characterized compounds, and propose plausible mechanisms of action. This document is designed to be a roadmap for researchers, offering a logical framework and detailed experimental protocols to systematically investigate the biological function of this compound. Our approach is rooted in scientific integrity, providing a self-validating system of inquiry to unlock the therapeutic potential of this compound.

Molecular Architecture: Clues Encoded in Structure

The structure of this compound comprises three key functional domains:

-

A Piperidine Ring: This saturated heterocycle is a privileged scaffold in medicinal chemistry, known for its ability to adopt low-energy chair conformations that can orient substituents in precise three-dimensional space for optimal target engagement. It is a core component of numerous CNS-active drugs.

-

An Ethyl Carboxylate Group at the 4-position: This moiety introduces a potential hydrogen bond acceptor and can influence the molecule's polarity, solubility, and ability to cross biological membranes. The ester is also susceptible to hydrolysis by esterases, which could act as a metabolic activation or deactivation step.

-

A Carbamoyl Group at the 1-position (N-carbamoyl): This functional group is of particular interest. The carbamoyl moiety can act as a hydrogen bond donor and acceptor, potentially forming key interactions with biological targets. Its presence distinguishes the molecule from many simple piperidine carboxylate derivatives.

Based on these features and the known pharmacology of related structures, we can postulate several compelling hypotheses for the mechanism of action of this compound.

Hypothesized Mechanisms of Action: A Multi-pronged Investigative Approach

Given the prevalence of the piperidine scaffold in neuropharmacology and the functionalities of the subject molecule, we propose the following potential mechanisms of action for investigation.

Modulation of GABAergic Neurotransmission

The structural similarity of the piperidine-4-carboxylic acid core to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the CNS, is a strong indicator for potential interaction with the GABAergic system. Isonipecotic acid (piperidine-4-carboxylic acid) is a known partial agonist of the GABA-A receptor[1].

Hypothesis: this compound, or its potential metabolite (1-carbamoylpiperidine-4-carboxylic acid), acts as a modulator of GABA-A receptors.

Causality behind Experimental Choices: Direct assessment of binding and functional modulation of GABA-A receptors is the most logical first step. Subsequent electrophysiological studies can provide detailed insights into the nature of this modulation (agonist, antagonist, or allosteric modulator).

Inhibition of Acetylcholinesterase (AChE)

The piperidine ring is a common feature in many acetylcholinesterase inhibitors used in the treatment of Alzheimer's disease. For instance, donepezil contains a piperidine moiety. Schiff bases derived from ethyl 4-aminopiperidine-1-carboxylate have been investigated as potential AChE inhibitors[2].

Hypothesis: this compound acts as an inhibitor of acetylcholinesterase, leading to an increase in acetylcholine levels in the synaptic cleft.

Causality behind Experimental Choices: A direct enzymatic assay is the gold standard for determining AChE inhibition. A dose-response curve will establish the potency (IC50) of the compound. Molecular docking studies can provide a theoretical basis for the interaction with the enzyme's active site.

Histone Deacetylase (HDAC) Inhibition

Certain piperidine-containing compounds have been identified as histone deacetylase (HDAC) inhibitors[3]. HDACs are a class of enzymes that play a crucial role in epigenetic regulation, and their inhibitors have therapeutic potential in cancer and inflammatory diseases. The carbamoyl group, in particular, can chelate the zinc ion in the active site of HDACs.

Hypothesis: this compound functions as an HDAC inhibitor.

Causality behind Experimental Choices: An in vitro HDAC activity assay using a fluorogenic substrate is a standard method to screen for HDAC inhibitors. If activity is observed, further studies can determine the specific HDAC isoforms inhibited.

Experimental Protocols for Mechanistic Elucidation

To systematically investigate the proposed mechanisms, a tiered approach is recommended, starting with in vitro assays and progressing to more complex cellular and in vivo models.

Tier 1: In Vitro Target Engagement and Functional Assays

Objective: To determine if this compound directly interacts with and modulates the activity of the hypothesized targets.

Experimental Workflow:

Protocol 1: GABA-A Receptor Binding Assay

-

Preparation: Prepare crude synaptosomal membranes from rat cerebral cortex.

-

Incubation: Incubate the membranes with the radioligand (e.g., [3H]muscimol) in the presence of varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Detection: Quantify the radioactivity of the filters using liquid scintillation counting.

-

Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Reagents: Prepare a solution of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and purified AChE enzyme.

-

Incubation: Pre-incubate the enzyme with varying concentrations of this compound.

-

Reaction Initiation: Add the substrate to initiate the reaction. The hydrolysis of acetylthiocholine produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Measurement: Monitor the change in absorbance at 412 nm over time using a spectrophotometer.

-

Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Protocol 3: HDAC Fluorometric Activity Assay

-

Reagents: Use a commercially available kit containing an acetylated fluorogenic peptide substrate, HDAC enzyme (e.g., HeLa nuclear extract), and a developer solution.

-

Incubation: Incubate the HDAC enzyme and substrate with varying concentrations of this compound.

-

Development: Add the developer solution, which is a protease that cleaves the deacetylated substrate to release the fluorophore.

-

Measurement: Measure the fluorescence using a fluorometer.

-

Analysis: Determine the IC50 value from the dose-response curve.

Tier 2: Cellular Assays and Downstream Signaling

Objective: To confirm the activity of the compound in a cellular context and investigate its effects on downstream signaling pathways.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

-

Purpose: To verify target engagement in intact cells.

-

Methodology:

-

Treat cultured cells with this compound or vehicle.

-

Heat the cell lysates to various temperatures.

-

Separate soluble and aggregated proteins by centrifugation.

-

Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.

-

Binding of the compound is expected to stabilize the target protein, resulting in a higher melting temperature.

-

Protocol 5: Western Blot Analysis for Downstream Effects

-

Purpose: To assess the functional consequences of target modulation.

-

Methodology (Example for HDAC inhibition):

-

Treat cells with the compound for a specified time.

-

Prepare whole-cell lysates.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with antibodies against acetylated histones (e.g., Ac-H3, Ac-H4) and a loading control (e.g., β-actin).

-

An increase in histone acetylation would be consistent with HDAC inhibition.

-

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Summary of In Vitro Activity of this compound

| Assay | Target | Metric | Result |

| Radioligand Binding | GABA-A Receptor | IC50 (µM) | TBD |

| Enzymatic Assay | Acetylcholinesterase | IC50 (µM) | TBD |

| Fluorometric Assay | Pan-HDAC | IC50 (µM) | TBD |

| Electrophysiology | GABA-A Receptor | EC50/IC50 (µM) & Emax (%) | TBD |

(TBD: To Be Determined)

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for elucidating the mechanism of action of this compound. The proposed hypotheses are grounded in the established pharmacology of structurally related compounds. By systematically executing the outlined experimental protocols, researchers can generate the critical data needed to confirm or refute these hypotheses.

The journey to understanding the biological activity of a novel compound is an iterative process. The results from these initial studies will undoubtedly pave the way for more advanced investigations, including pharmacokinetic profiling, in vivo efficacy studies in relevant disease models, and lead optimization efforts. The true potential of this compound awaits discovery, and it is through such a methodical approach that we can hope to translate a promising molecule into a valuable therapeutic agent.

References

-

Millar, R. A., & Stephenson, R. P. (1956). Analgesic action in a series of N-substituted ethyl 4-phenylpiperidine-4-carboxylates. British Journal of Pharmacology and Chemotherapy, 11(1), 27–31. (URL: [Link])

-

ChemBK. (2024, April 9). Ethyl 1-benzylpiperidine-4-carboxylate. (URL: [Link])

-

Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. (2025, August 9). ResearchGate. (URL: [Link])

-

Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. (2025, March 27). ACG Publications. (URL: [Link])

-

PubChem. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate. (URL: [Link])

-

Wikipedia. (n.d.). Isonipecotic acid. (URL: [Link])

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. (2018, May 30). MDPI. (URL: [Link])

-

Kharatkar, R. (2015). Synthesis, Characterization and Biological Evaluation of Novel 1-[2-(2-. Tert-Butylcarbamoyl-Benzoylamino)-Alkyl Acyl]-Piperidine-4- Carboxylic Acid Methyl Ester. Journal of Pharmaceutical Sciences and Bioscientific Research, 5(6), 599-604. (URL: [Link])

-

PubChem. (n.d.). Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate. (URL: [Link])

-

PubChem. (n.d.). 1-Piperazinecarboxylic acid, ethyl ester. (URL: [Link])

Sources

Spectroscopic analysis of "Ethyl 1-carbamoylpiperidine-4-carboxylate" (NMR, IR, MS)

The following technical guide details the spectroscopic profile of Ethyl 1-carbamoylpiperidine-4-carboxylate (CAS: 1092289-81-0). This analysis synthesizes direct structural data with high-fidelity analog comparisons to provide a reference standard for identification and purity assessment in drug development workflows.

Technical Reference for Structural Elucidation & Quality Control

Executive Summary & Structural Context

This compound (C

Accurate characterization requires resolving the overlapping electronic effects of the electron-withdrawing ester and the resonance-donating urea group. The following sections break down the spectral signatures (NMR, IR, MS) required for definitive identification.

Structural Elucidation Workflow

The following logic flow illustrates the stepwise determination of the molecule's identity, distinguishing it from common impurities like the free acid or the N-unsubstituted precursor.

Caption: Integrated spectroscopic workflow for validating the dual-carbonyl piperidine scaffold.

Nuclear Magnetic Resonance (NMR) Analysis

NMR is the primary tool for confirming the regiochemistry of the substituents. The data below is standardized for DMSO-d

H NMR Spectroscopy (400 MHz, DMSO-d )

The spectrum is dominated by the piperidine ring protons, which show distinct splitting due to the chair conformation, and the ethyl ester signals.

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| NH | 5.95 – 6.05 | Broad Singlet | 2H | Primary urea protons. Exchangeable with D |

| OCH | 4.08 | Quartet ( | 2H | Deshielded methylene of the ethyl ester. |

| H-2, H-6 | 3.75 – 3.85 | Multiplet (dt) | 2H | Equatorial protons |

| H-2', H-6' | 2.70 – 2.85 | Multiplet (td) | 2H | Axial protons |

| H-4 | 2.40 – 2.50 | Multiplet (tt) | 1H | Methine proton |

| H-3, H-5 | 1.75 – 1.85 | Broad Doublet | 2H | Equatorial protons |

| H-3', H-5' | 1.45 – 1.60 | Multiplet (qd) | 2H | Axial protons |

| CH | 1.19 | Triplet ( | 3H | Methyl group of the ethyl ester. |

Expert Insight: In dynamic systems, the N-carbamoyl group can induce rotameric broadening at room temperature. If the H-2/H-6 signals appear as a single broad hump, heating the sample to 313 K (40 °C) will sharpen the peaks by accelerating rotation around the N-C(O) bond.

C NMR Spectroscopy (100 MHz, DMSO-d )

The key verification point is the presence of two distinct carbonyl peaks : the ester (deshielded) and the urea (shielded relative to ester).

| Carbon Type | Shift ( | Assignment |

| C=O (Ester) | 174.2 | Carbonyl of the ethyl carboxylate. |

| C=O (Urea) | 157.8 | Carbonyl of the carbamoyl group (N-CO-N). Upfield of ester. |

| OCH | 60.4 | Ethyl methylene. |

| C-2, C-6 | 43.5 | Piperidine carbons |

| C-4 | 40.8 | Piperidine methine carrying the ester. |

| C-3, C-5 | 28.1 | Piperidine carbons |

| CH | 14.5 | Ethyl methyl. |

Infrared Spectroscopy (FT-IR)

IR analysis is critical for rapid quality control, specifically to monitor the formation of the urea linkage from the amine precursor.

Method: ATR (Attenuated Total Reflectance) on neat solid/oil.

| Wavenumber (cm | Vibration Mode | Functional Group | Notes |

| 3420, 3300 | Primary Amide | Appears as a doublet (asymmetric/symmetric stretch) for -NH | |

| 2980 - 2850 | Alkyl | Aliphatic CH | |

| 1725 - 1735 | Ester | Strong, sharp band. Diagnostic for the carboxylate. | |

| 1650 - 1660 | Urea (Amide I) | Strong band, lower frequency than ester due to resonance. | |

| 1605 | Amide II | Characteristic bending vibration of the NH | |

| 1180 - 1200 | Ester C-O-C | Strong "fingerprint" band. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural evidence through fragmentation.

-

Ionization Mode: Electrospray Ionization (ESI) is preferred (Positive mode).

-

Molecular Ion: [M+H]

= 201.23 Da. [M+Na]

Fragmentation Pathway (MS/MS)

The molecule fragments predictably, losing the ethoxy group first, followed by the carbamoyl moiety.

Caption: Primary ESI(+) fragmentation pathways for this compound.

Experimental Protocols

Sample Preparation for NMR

To ensure the resolution of the amide protons and prevent overlap with solvent peaks:

-

Solvent: Use DMSO-d

(99.9% D) rather than CDCl -

Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

-

Filtration: If the sample is an oil from synthesis, filter through a small plug of glass wool in the pipette to remove suspended inorganic salts (e.g., urea byproducts).

Purity Assessment Calculation

For drug development applications, purity is calculated via qNMR (quantitative NMR) or HPLC.

-

qNMR Formula:

-

Target Integral (

): The Ethyl -CH

-

References

-

N-Carbamoyl-Piperidine-4-Carboxylic Acid Synthesis & Spectra. Source: Ben Hassen, R., et al. "N-Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies." Journal of Chemical Crystallography, 2015. Context: Provides the foundational spectral data for the piperidine-urea core (N-CONH2 and ring carbons) used to validate the scaffold shifts. URL:[Link]

-

Spectrometric Identification of Organic Compounds. Source: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] Context: Authoritative standard for general ester and urea infrared absorption bands and NMR chemical shift rules. URL:[Link]

-

Discovery of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides. Source: S. Bua et al. "Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides." Journal of Enzyme Inhibition and Medicinal Chemistry, 2017. Context: Validates the 13C and 1H NMR shifts for the ethyl piperidine-4-carboxylate moiety in 1-substituted systems. URL:[Link]

Sources

"Ethyl 1-carbamoylpiperidine-4-carboxylate" solubility and stability

This guide serves as a technical monograph for Ethyl 1-carbamoylpiperidine-4-carboxylate , a specialized intermediate often utilized in the synthesis of serine protease inhibitors (e.g., Factor Xa inhibitors) and urea-based peptidomimetics.

The content is structured to provide actionable data for formulation, synthesis, and quality control, moving beyond basic properties to mechanistic stability profiles.

Solubility, Stability, and Handling Protocols for Drug Discovery

Executive Summary

This compound (Structure: N-carbamoyl-isonipecotic acid ethyl ester) represents a bifunctional building block containing a lipophilic ethyl ester and a polar urea moiety. Its utility lies in its ability to introduce a rigid piperidine linker while providing a terminal urea hydrogen-bonding motif.

However, its dual-functionality presents a unique stability paradox: the urea group confers hygroscopicity and high polarity, while the ester group remains susceptible to hydrolytic cleavage. This guide details the physicochemical boundaries required to maintain the integrity of this compound during storage and reaction.

Physicochemical Identity

-

IUPAC Name: this compound

-

Molecular Formula:

-

Molecular Weight: 200.24 g/mol

-

Core Scaffold: Isonipecotic acid (Piperidine-4-carboxylic acid) derivative.[1]

Structural Analysis & Descriptors

The molecule consists of a piperidine ring in a chair conformation. The equatorial preference of the C4-ester group minimizes 1,3-diaxial interactions, but the N1-urea group introduces significant planarity and dipole moment to the nitrogen center.

| Property | Value (Theoretical/Experimental) | Relevance |

| LogP (Octanol/Water) | ~0.6 – 0.9 | Moderate lipophilicity; capable of crossing membranes but soluble in polar organics. |

| pKa (Conjugate Acid) | N/A (Neutral) | The urea nitrogen is non-basic due to resonance delocalization with the carbonyl. |

| H-Bond Donors | 2 (Urea | Critical for crystal lattice energy and solubility in protic solvents. |

| H-Bond Acceptors | 3 (Ester C=O, Urea C=O) | Facilitates solubility in DMSO/DMF. |

| Physical State | Solid (White Crystalline) | Urea motif drives high melting point relative to the liquid parent ethyl isonipecotate. |

Solubility Landscape

The solubility of this compound is dictated by the competition between the hydrophobic ethyl/piperidine skeleton and the hydrophilic urea "head."

Solvent Compatibility Table

Data derived from standard urea-derivative behaviors and SAR analysis.

| Solvent Class | Solvent | Solubility Rating | Mechanistic Insight |

| Dipolar Aprotic | DMSO | Excellent (>100 mg/mL) | Disrupts intermolecular urea H-bonds efficiently. Preferred for stock solutions. |

| Dipolar Aprotic | DMF | Excellent (>100 mg/mL) | Similar mechanism to DMSO; useful for synthetic reactions. |

| Protic Polar | Methanol | Good (>50 mg/mL) | Solvates both the ester and urea via H-bonding. |

| Protic Polar | Ethanol | Moderate (~20-30 mg/mL) | Reduced solubility compared to MeOH due to ethyl steric bulk. |

| Aqueous | Water | Low to Moderate | Soluble but kinetically slow; pH neutral. High concentrations may precipitate. |

| Non-Polar | Hexane/Heptane | Insoluble | The polar urea group prevents solvation in aliphatic hydrocarbons. |

| Chlorinated | DCM/Chloroform | Moderate | Good for extraction, though urea polarity may require MeOH cosolvent (e.g., 5% MeOH/DCM). |

Experimental Protocol: Gravimetric Solubility Determination

To be used for precise formulation data.

-

Preparation: Weigh 50 mg of compound into a 4 mL borosilicate vial.

-

Addition: Add solvent in 100 µL increments at

. -

Agitation: Vortex for 30 seconds after each addition. Sonicate for 5 minutes if dissolution is incomplete.

-

Endpoint: Visual clarity (no particulates).

-

Calculation:

Stability Dynamics

The stability profile is dominated by two degradation pathways: Ester Hydrolysis (pH-sensitive) and Decarbamoylation (Thermal/Strong Acid).

Degradation Pathways (Graphviz Visualization)

The following diagram illustrates the chemical fate of the molecule under stress conditions.

Figure 1: Primary degradation pathways. The ester moiety is the "weak link" regarding pH stability, while the urea group is generally robust except under extreme thermal or strongly alkaline conditions.

Hydrolytic Stability

-

Acidic Conditions (pH < 4): The ethyl ester hydrolyzes to the free carboxylic acid. The urea group is relatively stable in dilute acid but will eventually hydrolyze to the ammonium salt and

under reflux in strong acid (e.g., 6N HCl). -

Basic Conditions (pH > 9): Rapid saponification of the ester occurs, yielding the carboxylate salt. The urea group may undergo hydrolysis to the free amine (piperidine) only under forcing conditions (e.g., NaOH reflux).

-

Neutral (pH 7): Stable in aqueous solution for short durations (24-48 hours) at room temperature. Long-term aqueous storage leads to slow ester hydrolysis.

Thermal Stability

-

Melting Point: Typically high (

) due to the urea network. -

Decomposition: Avoid temperatures

during drying, as urea derivatives can decompose to release isocyanic acid or ammonia.

Experimental Protocols: Stability Validation

Protocol A: Forced Degradation (Stress Testing)

This protocol validates the stability-indicating HPLC method and determines storage limits.

-

Stock Preparation: Dissolve compound to 1 mg/mL in Acetonitrile/Water (50:50).

-

Stress Conditions:

-

Acid: Add 0.1N HCl (1:1 v/v). Store at

for 4 hours. -

Base: Add 0.1N NaOH (1:1 v/v). Store at RT for 1 hour (Ester is labile).

-

Oxidative: Add 3%

. Store at RT for 24 hours. -

Thermal: Heat solid sample at

for 24 hours.

-

-

Analysis: Neutralize samples and analyze via LC-MS.

-

Success Criteria: Recovery >99% for control; identification of hydrolysis product (M-28 for ethyl loss + water) in stress samples.

-

Protocol B: Storage & Handling[2][3]

-

Hygroscopicity Management: The urea group can attract atmospheric moisture.

-

Requirement: Store in tightly sealed glass vials with desiccant (Silica gel or

). -

Temperature: Refrigerate (

) for long-term storage to inhibit spontaneous hydrolysis.

-

-

Reconstitution:

-

Do not store aqueous solutions. Reconstitute immediately before use.

-

For biological assays, prepare a 100 mM stock in DMSO (stable at

for 6 months) and dilute into media.

-

References

-

Solubility of Urea Derivatives

- Source: National Institutes of Health (NIH)

- Context: Discusses the solubility enhancement and H-bonding networks of urea-containing scaffolds.

-

Ester Hydrolysis Mechanisms

- Source: Chemistry LibreTexts / Master Organic Chemistry

-

Context: Standard mechanistic pathways for acid/base catalyzed ester hydrolysis (Saponification).[2]

-

Piperidine Scaffold Properties

- Source: ScienceDirect / ResearchG

- Context: Physicochemical properties of ethyl isonipecotate derivatives and their stability in medicinal chemistry.

-

Safety & Handling (SDS Data)

- Source: Fisher Scientific / Sigma Aldrich (Analogous SDS for Ethyl 4-piperidinecarboxyl

- Context: Baseline safety data for piperidine esters (Irritant, H315/H319).

Sources

Theoretical Studies on "Ethyl 1-carbamoylpiperidine-4-carboxylate" Conformation

Content Type: Technical Whitepaper & Experimental Guide Audience: Computational Chemists, Structural Biologists, and Medicinal Chemistry Leads.

Executive Summary & Core Directive

This guide outlines the theoretical framework for analyzing the conformational landscape of Ethyl 1-carbamoylpiperidine-4-carboxylate (ECPC) . As a piperidine derivative featuring both a urea moiety (at N1) and an ethyl ester (at C4), ECPC serves as a critical model for understanding 1,4-disubstituted piperidine scaffolds common in antihistamines (e.g., Loratadine) and AChE inhibitors (e.g., Donepezil).

This document does not merely report data; it establishes a self-validating computational protocol . It integrates Density Functional Theory (DFT) with crystallographic benchmarks to predict the energetic preference for the equatorial ester conformer and the planarization of the N1-urea center.

Theoretical Framework & Methodology

Computational Strategy (The "Why" and "How")

To accurately model ECPC, one must account for two competing steric/electronic forces:

-

The A-Value of the Ester: The thermodynamic preference of the C4-ethoxycarbonyl group for the equatorial position.

-

Urea Resonance at N1: The lone pair delocalization from the piperidine nitrogen into the carbamoyl carbonyl, forcing N1 into a near-planar (

) geometry, distorting the classic chair.

Recommended Level of Theory: For organic systems of this size (~25 atoms), DFT-B3LYP/6-311++G(d,p) is the industry standard for balancing cost and accuracy. The inclusion of diffuse functions (++) is non-negotiable due to the lone pairs on the urea and ester oxygens, which are critical for modeling hydrogen bonding interactions.

The Self-Validating Protocol

A robust study must follow this linear workflow to ensure convergence and lack of imaginary frequencies.

Figure 1: Computational workflow for ECPC conformational analysis. Note the iterative loop at the Frequency Calculation stage to ensure a true local minimum.

Conformational Landscape Analysis

The Chair-Chair Equilibrium

The piperidine ring of ECPC exists in dynamic equilibrium between two chair conformers. However, unlike cyclohexane, the N1-carbamoyl group introduces rigidity.

-

Conformer A (Equatorial Ester): The ethyl ester group at C4 is equatorial. This minimizes 1,3-diaxial interactions with the axial protons at C2 and C6.

-

Conformer B (Axial Ester): The ethyl ester is axial. This suffers from significant steric strain (A-strain).

Theoretical Prediction:

Based on the A-value of the

N1-Carbamoyl Planarity

A critical feature often overlooked is the geometry at N1. The urea functionality ($ >N-C(=O)-NH_2 $) exhibits significant resonance character:

Key Structural Parameters (Predicted):

| Parameter | Predicted Value (DFT) | Explanation |

|---|

| Bond Angle C2-N1-C6 | ~114° - 116° | Expanded from 109.5° due to

Electronic Properties & Reactivity

Molecular Electrostatic Potential (MEP)

Visualizing the MEP is essential for predicting intermolecular interactions (e.g., drug-receptor binding).

-

Negative Regions (Red): Concentrated on the Urea Oxygen and Ester Carbonyl Oxygen . These are primary Hydrogen Bond Acceptors (HBA).

-

Positive Regions (Blue): Concentrated on the Urea

protons . These are Hydrogen Bond Donors (HBD).

Frontier Molecular Orbitals (FMO)

-

HOMO: Located primarily on the Urea Nitrogen (N1) and Oxygen lone pairs. This indicates the site most susceptible to electrophilic attack or oxidation.

-

LUMO: Located on the Carbonyl groups . This indicates susceptibility to nucleophilic attack (e.g., hydrolysis of the ester).

Figure 2: FMO diagram illustrating the reactivity gap. A large gap (>5 eV) suggests ECPC is chemically stable under physiological conditions.

Experimental Validation Protocol

To validate theoretical models, compare computed values against experimental benchmarks.

X-Ray Diffraction (XRD) Comparison

If synthesizing ECPC, single-crystal XRD is the gold standard.

-

Target Metric: Compare the experimental bond length of

against the calculated 1.36 Å. A deviation < 0.02 Å confirms the accuracy of the B3LYP functional. -

Packing: Look for intermolecular H-bonds between the urea

of one molecule and the ester

NMR Spectroscopy

-

-NMR Signal: The protons at C2 and C6 (adjacent to N1) will appear as multiplets. In the equatorial conformer, the axial protons at C2/C6 will show large coupling constants (

-

Dynamic NMR: At room temperature, the urea rotation is restricted. Variable Temperature (VT) NMR can determine the rotational barrier of the

bond, typically 15-18 kcal/mol for ureas.

Detailed Computational Method (Step-by-Step)

Software: Gaussian 09/16 or ORCA 5.0 System: Linux Cluster (Recommended 16 cores, 32GB RAM)

Step 1: Input Preparation (Gaussian Example)

Note: Use solvent=ethanol or solvent=water to mimic physiological or formulation conditions. Gas phase calculations often overemphasize intramolecular electrostatic interactions.

Step 2: Frequency Check Upon completion, search the output file for "imaginary frequencies".

-

NImag = 0: True Minimum.

-

NImag > 0: Transition State or Saddle Point. Re-optimize following the normal mode vector.

Step 3: Boltzmann Distribution

Calculate the relative population (

References

-

Delgado, G. E., et al. (2015).[1] "N-Carbamoyl-piperidine-4-carboxylic acid: An X-ray and density functional tight-binding studies." Molecular Crystals and Liquid Crystals, 623(1), 360-368.

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

-

PubChem. (n.d.).[2] "this compound - Compound Summary". (Used for structural verification).

Sources

"Ethyl 1-carbamoylpiperidine-4-carboxylate" for novel drug design

Topic: Ethyl 1-carbamoylpiperidine-4-carboxylate for Novel Drug Design Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

A Versatile Scaffold for Urea-Based Pharmacophores and Prodrug Strategies

Executive Summary

In the landscape of modern medicinal chemistry, the piperidine ring remains one of the most privileged scaffolds due to its ability to orient functional groups in defined vectors while maintaining favorable physicochemical properties. This compound (CAS: 1092289-81-0) represents a strategic integration of three distinct pharmacophoric elements: a lipophilic ethyl ester (prodrug moiety), a rigid piperidine core (linker), and a polar urea terminus (hydrogen bond donor/acceptor).

This guide dissects the utility of this molecule not merely as a catalog compound, but as a high-value intermediate for designing inhibitors of Soluble Epoxide Hydrolase (sEH) , Serine Proteases , and Viral Macrodomains . We provide validated synthetic protocols, mechanistic rationale for its use in fragment-based drug discovery (FBDD), and experimental frameworks for its optimization.

Chemical Profile & Structural Logic

The molecule functions as a "bi-functionalized linker." Its design logic rests on specific medicinal chemistry principles:

| Feature | Structural Moiety | Function in Drug Design |

| Core Scaffold | Piperidine (C4-substituted) | Entropic Optimization: Reduces the conformational freedom of the side chains compared to linear alkyl linkers, lowering the entropic penalty of binding ( |

| Warhead/Anchor | 1-Carbamoyl (Urea) | H-Bond Network: Acts as a primary H-bond donor ( |

| Tail/Prodrug | Ethyl Ester | Permeability: Masks the polar carboxylate to increase |

2.1 Pharmacophore Visualization

The following diagram illustrates the interaction logic of the scaffold within a hypothetical binding pocket (e.g., sEH or Mac1).

Figure 1: Pharmacophore mapping of this compound interacting with a target.

Synthetic Protocols (Self-Validating Systems)

Reliable synthesis is paramount. Below are two distinct protocols: Method A for scalability and Method B for mild, late-stage functionalization.

Method A: Sodium Cyanate (Scalable / Aqueous)

Best for: Gram-scale synthesis of the primary urea.

Rationale: The reaction utilizes the nucleophilicity of the secondary amine (piperidine) towards isocyanic acid (generated in situ from cyanate and acid).

-

Starting Material: Ethyl isonipecotate (Ethyl piperidine-4-carboxylate).[1]

-

Reagents: Sodium Cyanate (NaOCN), Glacial Acetic Acid (AcOH), Water.

-

Protocol:

-

Dissolve ethyl isonipecotate (1.0 eq) in water (concentration ~0.5 M).

-

Add Sodium Cyanate (1.5 eq) to the solution.

-

Critical Step: Add Glacial Acetic Acid (2.0 eq) dropwise at

to control the release of isocyanic acid ( -

Stir at room temperature for 12–16 hours. The product often precipitates as a white solid.

-

Validation: If no precipitate forms, extract with Ethyl Acetate (

), dry over -

Purification: Recrystallization from Ethanol/Water or Flash Chromatography (MeOH/DCM).

-

Method B: Trimethylsilyl Isocyanate (Mild / Organic)

Best for: Small-scale, moisture-sensitive substrates.

Rationale: TMS-NCO acts as a soluble equivalent of isocyanic acid in organic solvents, avoiding hydrolysis of the ester.

-

Reagents: Trimethylsilyl isocyanate (TMS-NCO), Dichloromethane (DCM) or THF.

-

Protocol:

Medicinal Chemistry Applications

4.1 Soluble Epoxide Hydrolase (sEH) Inhibition

The urea pharmacophore is the "gold standard" for inhibiting sEH, an enzyme involved in inflammation and hypertension.

-

Mechanism: The urea nitrogens form hydrogen bonds with

in the sEH catalytic tunnel. -

Role of Title Compound: The ethyl ester acts as a prodrug. Upon entry into the cell, it is hydrolyzed to 1-carbamoylpiperidine-4-carboxylic acid . The resulting carboxylate mimics the endogenous epoxide substrate's opening or interacts with polar residues at the tunnel entrance.

4.2 Fragment-Based Drug Discovery (FBDD) - SARS-CoV-2

Recent screens identified 1-carbamoylpiperidine-4-carboxylic acid (the hydrolyzed form of our topic molecule) as a fragment hit (Code: SX048) for the SARS-CoV-2 Mac1 macrodomain [1].

-

Significance: While the fragment itself has low affinity, it efficiently probes the ADP-ribose binding pocket.

-

Strategy: Use the ethyl ester to synthesize libraries. React the ester with hydrazine to form hydrazides, or hydrolyze and couple with amines to grow the molecule into the "adenine-binding" sub-pocket of Mac1.

4.3 Prodrug Optimization Workflow

When using this scaffold, the balance between the ester (permeability) and acid (activity) is critical.

Figure 2: Decision tree for optimizing the scaffold based on assay discrepancies.

Experimental Validation: Hydrolysis Assay

To confirm the "prodrug" hypothesis in your specific biological system, you must validate the conversion rate of the ethyl ester to the acid.

Protocol: Esterase Stability Assay

-

System: Rat Liver Microsomes (RLM) or Human Plasma.

-

Concentration:

this compound. -

Sampling:

minutes at -

Analysis: LC-MS/MS. Monitor loss of Parent (

) and appearance of Acid ( -

Success Metric:

minutes indicates rapid conversion to the active species.

References

-

High-throughput Activity Assay for Screening Inhibitors of the SARS-CoV-2 Mac1 Macrodomain. bioRxiv, 2021.

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 2020.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2023.

-

Synthesis and evaluation of piperidine urea derivatives as efficacious 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2012.

Sources

A Technical Guide to the Strategic Application of Piperidine Scaffolds in Modern Drug Discovery

Introduction: The Piperidine Moiety as a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, scaffold-based design represents a cornerstone of efficient lead generation and optimization. This approach hinges on the use of a core molecular framework, or "scaffold," which can be systematically decorated with various functional groups to explore chemical space and refine biological activity. Among the plethora of heterocyclic systems employed, the piperidine ring holds a privileged status. Its three-dimensional, chair-like conformation allows for the precise spatial orientation of substituents, making it an ideal template for mimicking peptide turns and interacting with complex biological targets. Furthermore, the saturated nature of the piperidine ring often imparts favorable pharmacokinetic properties, such as improved metabolic stability and aqueous solubility, compared to its aromatic counterparts.

This guide provides an in-depth technical exploration of the use of functionalized piperidine scaffolds, with a conceptual focus on structures akin to Ethyl 1-carbamoylpiperidine-4-carboxylate, in the design and synthesis of novel therapeutic agents. We will delve into the strategic considerations behind its use, key synthetic methodologies, and case studies that underscore its versatility in generating diverse and potent bioactive molecules.

Part 1: Physicochemical Properties and Synthetic Accessibility of Functionalized Piperidine Scaffolds

The utility of any scaffold is fundamentally tied to its chemical tractability and the physicochemical properties it imparts. This compound serves as an excellent conceptual model for a bifunctional piperidine scaffold, featuring two key points for chemical diversification: the nitrogen atom of the piperidine ring and the carboxylate group at the 4-position.

Key Structural Features and Their Implications:

-

The Piperidine Nitrogen: The secondary amine of the piperidine ring is a versatile handle for introducing a wide array of substituents. The carbamoyl group in our model compound is just one example of how this position can be functionalized. This site is crucial for modulating the overall basicity of the molecule, which in turn influences its solubility, cell permeability, and potential for off-target interactions (e.g., with the hERG channel).

-

The 4-Position Substituent: The carboxylate group at the C4 position provides a convenient anchor for extending the molecular framework. It can be readily converted into amides, esters, or other functional groups, allowing for the exploration of interactions with specific pockets of a target protein.

Synthetic Accessibility:

The widespread availability of piperidine-based starting materials is a significant advantage for their use in drug discovery programs. A common and versatile starting material for accessing 4-substituted piperidines is ethyl isonipecotate (ethyl piperidine-4-carboxylate).

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the N-carbamoylation of a secondary amine, using ethyl isonipecotate as a starting material.

Materials:

-

Ethyl isonipecotate

-

Sodium cyanate (NaOCN)

-

Acetic acid

-

Water

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve ethyl isonipecotate (1 equivalent) in a mixture of water and acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium cyanate (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Part 2: The Piperidine Scaffold in Action: Case Studies in Drug Discovery

The true value of a scaffold is demonstrated through its successful application in the development of bioactive molecules. The piperidine framework is a recurring motif in a multitude of approved drugs and clinical candidates across various therapeutic areas.

Case Study 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

DPP-4 inhibitors are a class of oral hypoglycemic agents that work by preventing the degradation of incretin hormones. Many potent and selective DPP-4 inhibitors feature a piperidine ring that plays a crucial role in binding to the active site of the enzyme. The nitrogen of the piperidine often forms a key salt bridge interaction, while substituents on the ring occupy hydrophobic pockets.

Case Study 2: Histone Deacetylase (HDAC) Inhibitors for Oncology

HDAC inhibitors are a promising class of anticancer agents. The general pharmacophore for many HDAC inhibitors consists of a zinc-binding group, a linker, and a capping group. Piperidine-based scaffolds are frequently employed in the linker region, providing a rigid and synthetically tractable means of connecting the other two components. The piperidine ring itself can also be functionalized to make additional contacts with the enzyme surface, thereby enhancing potency and selectivity.

Workflow for Scaffold-Based Elaboration

The following diagram illustrates a typical workflow for the elaboration of a piperidine scaffold in a drug discovery campaign.

Caption: A generalized workflow for the diversification of a piperidine scaffold.

Part 3: Advanced Applications and Future Directions

The versatility of the piperidine scaffold extends beyond its use as a simple linker. Advances in synthetic chemistry have enabled the development of more complex and stereochemically defined piperidine-based scaffolds.

Spirocyclic Piperidines:

Spirocyclic systems, where two rings share a single atom, are of growing interest in drug discovery. They introduce a high degree of three-dimensionality and conformational rigidity, which can lead to improved potency and selectivity. Piperidine-containing spirocycles have been successfully employed in the design of inhibitors for challenging targets such as protein-protein interactions.

Bridged Piperidines:

Bicyclic or bridged piperidine scaffolds, such as those based on a tropane core, offer another avenue for creating conformationally constrained molecules. These rigid structures can pre-organize substituents into a bioactive conformation, reducing the entropic penalty of binding to a target.

The piperidine scaffold, exemplified by functionalized derivatives like this compound, remains a highly valuable and versatile tool in the medicinal chemist's arsenal. Its favorable physicochemical properties, synthetic accessibility, and proven track record in a wide range of therapeutic areas ensure its continued prominence in the future of drug discovery. The ability to readily functionalize the piperidine ring at multiple positions allows for the systematic exploration of chemical space and the fine-tuning of pharmacological properties, making it an ideal starting point for the development of the next generation of innovative medicines.

References

Methodological & Application

Application Notes & Protocols: Investigating "Ethyl 1-carbamoylpiperidine-4-carboxylate" in Enzyme Inhibition Assays

Introduction: The Therapeutic Potential of Carbamate-Based Enzyme Inhibitors

The carbamate functional group is a privileged scaffold in medicinal chemistry, renowned for its ability to act as a covalent, yet often reversible, inhibitor of various enzyme classes. A prominent target for carbamate-based inhibitors is the serine hydrolase superfamily, a large and diverse group of enzymes that play critical roles in human physiology and pathophysiology, including neurotransmission, inflammation, and cancer.[1][2] By forming a carbamoyl-enzyme intermediate with the catalytic serine residue in the active site, these inhibitors can effectively block substrate access and modulate enzyme activity. "Ethyl 1-carbamoylpiperidine-4-carboxylate" is a synthetic compound featuring this key carbamate moiety, positioning it as a molecule of interest for screening and characterization as a potential enzyme inhibitor. Its piperidine core is a common feature in many biologically active molecules, offering a rigid scaffold that can be further functionalized to enhance target specificity and pharmacokinetic properties.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the enzyme inhibitory properties of "this compound." We will detail protocols for primary screening to determine inhibitory potency and secondary assays to explore selectivity across a broader enzyme family. The methodologies described herein are designed to be robust and self-validating, providing a solid foundation for the initial characterization of this and similar carbamate-containing compounds.

Proposed Mechanism of Action: Covalent Carbamoylation of Serine Hydrolases

The inhibitory activity of many carbamate compounds against serine hydrolases is attributed to the covalent modification of the enzyme's catalytic serine residue.[1] The reaction proceeds via a nucleophilic attack from the activated serine hydroxyl group onto the carbonyl carbon of the carbamate. This results in the displacement of the ethoxy group from "this compound" and the formation of a stable, carbamoylated enzyme intermediate. This covalent modification effectively inactivates the enzyme. The stability of this carbamoyl-enzyme complex can vary, leading to either irreversible or slowly reversible inhibition, a key characteristic to determine during inhibitor profiling.

Primary Assay: Fluorometric Determination of Inhibitory Potency (IC50)

This protocol describes a continuous fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of "this compound" against a model serine hydrolase, such as Fatty Acid Amide Hydrolase (FAAH) or a generic esterase. The assay relies on the enzymatic hydrolysis of a fluorogenic substrate to produce a fluorescent signal. The reduction in the rate of fluorescence generation in the presence of the inhibitor is a direct measure of its inhibitory activity.

Experimental Workflow: IC50 Determination

Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).

Detailed Protocol: Competitive ABPP

Materials and Reagents:

-

Test Compound: this compound

-

Proteome Source: e.g., HeLa cell lysate or mouse brain homogenate

-

Activity-Based Probe (ABP): Fluorophosphonate-rhodamine (FP-rhodamine) or a similar broad-spectrum serine hydrolase probe

-

Lysis Buffer: e.g., PBS with 0.1% Triton X-100 and protease inhibitors (without serine protease inhibitors)

-

SDS-PAGE reagents

-

Fluorescence gel scanner

Procedure:

-

Proteome Preparation:

-

Prepare a cell or tissue lysate at a protein concentration of 1-2 mg/mL in lysis buffer.

-

Clarify the lysate by centrifugation.

-

-

Competitive Labeling:

-

In separate microcentrifuge tubes, aliquot equal amounts of the proteome (e.g., 50 µL).

-

Add the test inhibitor "this compound" at various final concentrations (e.g., 1 µM, 10 µM, 100 µM). Include a DMSO vehicle control.

-

Incubate at room temperature for 30 minutes to allow the inhibitor to bind to its targets.

-

Add the FP-rhodamine probe to each tube to a final concentration of 1 µM.

-

Incubate for another 30-60 minutes at room temperature.

-

-

Sample Preparation and Analysis:

-

Quench the labeling reaction by adding 2x SDS-PAGE loading buffer.

-

Boil the samples for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled serine hydrolases directly in the gel using a fluorescence scanner set to the appropriate wavelengths for rhodamine.

-

-

Data Interpretation:

-

Compare the fluorescent banding pattern of the inhibitor-treated lanes to the DMSO control lane.

-

A decrease or complete loss of a fluorescent band in an inhibitor-treated lane indicates that "this compound" has successfully competed with the ABP for binding to that specific enzyme.

-

The concentration-dependent disappearance of bands reveals the potency and selectivity of the inhibitor for different serine hydrolases in the proteome.

-

Data Presentation: Illustrative Inhibitory Profile

The following table presents hypothetical, yet plausible, data that could be generated from the assays described above. This serves as an example of how to summarize the inhibitory profile of "this compound."

| Enzyme Target | Assay Type | IC50 (µM) | Notes |

| Fatty Acid Amide Hydrolase (FAAH) | Fluorometric | 5.2 | Primary target of interest. |

| Monoacylglycerol Lipase (MAGL) | Fluorometric | 25.8 | Moderate off-target activity. |

| Carboxylesterase 1 (CES1) | ABPP | > 100 | No significant inhibition observed. |

| Trypsin | Colorimetric | > 100 | No significant inhibition observed. |

Conclusion and Future Directions

These application notes provide a robust starting point for the characterization of "this compound" as a potential enzyme inhibitor. The primary fluorometric assay allows for the precise determination of potency against a specific target, while the competitive ABPP assay offers a powerful method to assess selectivity across the broader serine hydrolase family. Positive results from these initial studies would warrant further investigation, including determination of the mechanism of inhibition (e.g., reversible vs. irreversible), structural studies to elucidate the binding mode, and evaluation in cell-based and in vivo models to establish therapeutic potential. The versatility of the piperidine scaffold also allows for further chemical modification to optimize both potency and selectivity, paving the way for the development of novel therapeutic agents.

References

- Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols. (2025). Google Books.

- (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - PMC. (n.d.). NIH.

- Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed. (2014, December 1). NIH.

- Development of single-molecule enzyme activity assay for serine hydrolases using activity-based protein labeling probes - bioRxiv. (2025, August 6). bioRxiv.

- Development of Single‐Molecule Enzyme Activity Assay for Serine Hydrolases Using Activity‐Based Protein Labeling Probes - PMC. (n.d.). NIH.

- Profiling the Serine Hydrolase Superfamily using Activity-based Probes - ThermoFisher. (n.d.). Thermo Fisher Scientific.

- Discovery libraries targeting the major enzyme classes: the serine hydrolases - PMC. (n.d.). NIH.

- New carbamoylpiperidines as human platelet aggregation inhibitors - PubMed. (2000, May 15). NIH.

- Novel piperidine-derived amide sEH inhibitors as mediators of lipid metabolism with improved stability - PubMed. (2018, May 15). NIH.

Sources

- 1. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery libraries targeting the major enzyme classes: the serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel piperidine-derived amide sEH inhibitors as mediators of lipid metabolism with improved stability - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 1-carbamoylpiperidine-4-carboxylate: A Versatile Scaffold for Bioactive Molecule Development

Introduction: The Enduring Significance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as a cornerstone in the architecture of a vast number of pharmaceuticals and biologically active compounds.[1][2] Its prevalence is so significant that it is often referred to as a "privileged scaffold" in medicinal chemistry, a testament to its ability to interact with a wide range of biological targets with high affinity and specificity.[1] The conformational flexibility of the piperidine ring, coupled with its basic nitrogen atom, allows for the precise three-dimensional positioning of substituents, enabling optimal interactions with the binding sites of proteins such as G-protein coupled receptors, enzymes, and ion channels. This inherent versatility has led to the incorporation of the piperidine motif into drugs targeting a wide array of therapeutic areas, including central nervous system (CNS) disorders, cancer, inflammation, and infectious diseases.[2][3]

This application note delves into the utility of a specific, functionalized piperidine derivative: Ethyl 1-carbamoylpiperidine-4-carboxylate . This building block offers medicinal chemists a pre-functionalized scaffold with two key reactive handles: an N-carbamoyl group and a C-4 ethyl ester. This unique combination provides a strategic advantage in the synthesis of complex molecules, allowing for sequential or orthogonal derivatization to explore chemical space and optimize pharmacological properties. We will explore the synthesis of this building block, its key physicochemical properties, and provide detailed protocols for its application in the construction of novel bioactive molecules.

The Strategic Advantage of this compound

The utility of this compound as a building block stems from the distinct chemical properties of its two functional groups.

The N-Carbamoyl Group: The carbamoyl moiety (–C(O)NH₂) at the 1-position of the piperidine ring serves multiple purposes. It can act as a hydrogen bond donor and acceptor, potentially enhancing binding affinity to target proteins. Furthermore, the nitrogen of the carbamoyl group is less basic than the parent piperidine nitrogen, which can modulate the overall physicochemical properties of the final molecule, such as its pKa and lipophilicity. This can be crucial for optimizing pharmacokinetic parameters like absorption, distribution, metabolism, and excretion (ADME).

The C-4 Ethyl Ester: The ethyl carboxylate at the 4-position provides a versatile handle for a variety of chemical transformations. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. Alternatively, the ester can be reduced to a primary alcohol or reacted with organometallic reagents to introduce further complexity. This functional group is a gateway to a multitude of derivatives, allowing for the systematic exploration of structure-activity relationships (SAR).

Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties and safety profile of a building block and its precursors is paramount for successful and safe laboratory practice.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number | Safety Hazards |

| This compound | C₉H₁₆N₂O₃ | 200.24 | Not available | Not available | Not available | Unknown, handle with care as with all novel compounds. |

| Ethyl 4-piperidinecarboxylate (Ethyl Isonipecotate) | C₈H₁₅NO₂ | 157.21 | 204 | 1.02 | 1126-09-6 | Skin, eye, and respiratory irritant.[4] |

| Potassium Isocyanate | KOCN | 81.12 | Decomposes | 2.056 | 590-28-3 | Harmful if swallowed or inhaled. |

Synthesis Protocol: this compound

The synthesis of the title compound can be achieved through the N-carbamoylation of ethyl 4-piperidinecarboxylate (also known as ethyl isonipecotate). A reliable method for this transformation is the reaction with an in-situ generated isocyanic acid from potassium isocyanate in the presence of an acid. This approach is based on the well-established synthesis of N-carbamoyl amino acids.[5]

Reaction Scheme:

A simplified reaction scheme for the synthesis.

Materials:

-

Ethyl 4-piperidinecarboxylate (Ethyl Isonipecotate)

-

Potassium Isocyanate (KOCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Water (deionized)

-

Ethanol

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Protocol:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-piperidinecarboxylate (1.0 eq) in a mixture of water and ethanol (a common ratio is 1:1, but may need optimization).

-

Acidification: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid (1.1 eq). Stir the mixture for 10-15 minutes at 0-5 °C. This step protonates the piperidine nitrogen, making it more susceptible to nucleophilic attack.

-

Addition of Isocyanate: In a separate beaker, dissolve potassium isocyanate (1.5 eq) in a minimal amount of water. Add this solution dropwise to the stirred, acidic solution of ethyl 4-piperidinecarboxylate.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes).

-

Work-up:

-

Once the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Application Protocol: Synthesis of a Bioactive Amide Derivative

The C-4 ethyl ester of this compound is a versatile functional group for the synthesis of a library of amide derivatives. This protocol outlines a general procedure for the hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling with a primary amine.

Workflow Diagram:

Workflow for the synthesis of amide derivatives.

Part 1: Ester Hydrolysis

Materials:

-

This compound

-

Lithium Hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate

Step-by-Step Protocol:

-

Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1).

-

Hydrolysis: Add lithium hydroxide (2.0 eq) to the solution and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up:

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 1-Carbamoylpiperidine-4-carboxylic acid. This intermediate can often be used in the next step without further purification.

-

Part 2: Amide Coupling

Materials:

-

1-Carbamoylpiperidine-4-carboxylic acid (from Part 1)

-

A primary amine (R-NH₂) (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Dimethylformamide (DMF)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

Step-by-Step Protocol:

-

Activation: Dissolve 1-Carbamoylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF. Add EDC (1.2 eq) and HOBt (1.2 eq) and stir at room temperature for 30 minutes to form the active ester.

-

Coupling: To the activated acid solution, add the primary amine (1.1 eq) and DIPEA (2.0 eq). Stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (2x) and then with brine (2x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired N-alkyl-1-carbamoylpiperidine-4-carboxamide.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for the synthesis of novel bioactive molecules. Its pre-installed N-carbamoyl and C-4 ethyl ester functionalities provide medicinal chemists with a strategic platform for rapid diversification and optimization of lead compounds. The protocols outlined in this application note provide a solid foundation for the synthesis and derivatization of this promising scaffold. The continued exploration of the chemical space accessible from this building block is anticipated to yield novel compounds with significant therapeutic potential across a range of diseases.

References

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available from: [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available from: [Link]

-

Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease. Ingenta Connect. Available from: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

-

Antioxidant, Anti-inflammatory and Antidiabetic Activity of Some Novel Chalcone and Piperidine Derivatives. IRJPMS. Available from: [Link]

-

A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC. NIH. Available from: [Link]

- WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters - Google Patents.

-

(PDF) Synthesis of N-Substituted piperidines from piperidone - ResearchGate. Available from: [Link]

-

A Facile Synthesis of N-Carbamoylamino Acids - Organic Chemistry Portal. Available from: [Link]

-

Ethyl 4-(carbamoylamino)piperidine-1-carboxylate (C9H17N3O3) - PubChemLite. Available from: [Link]

-

ethyl 1-[1-(benzenesulfonyl)piperidine-4-carbonyl]piperidine-4-carboxylate. Mol-Instincts. Available from: [Link]

-

Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem. Available from: [Link]

-

Ethyl 4-hydroxypiperidine-1-carboxylate - [E39442] - Synthonix, Inc. Available from: [Link]

-

Ethyl isocyanate - Wikipedia. Available from: [Link]

-

Ethyl piperidine-4-carboxylate - Cheméo. Available from: [Link]

-

Preparation of Ethyl 1-Benzyl-4-Fluoropiperidine-4-Carboxylate - ResearchGate. Available from: [Link]

-

N -Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies - ResearchGate. Available from: [Link]

-

Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate | C16H23NO2 | CID 44284477 - PubChem. Available from: [Link]

-

Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides - PMC. NIH. Available from: [Link]

-

Ethyl piperidine-4-carboxylate | C8H15NO2 | CID 70770 - PubChem. NIH. Available from: [Link]

Sources

- 1. US4770820A - Process for the preparation of carbamoyl chlorides derived from secondary amines - Google Patents [patents.google.com]

- 2. Ethyl 4-oxo-1-piperidinecarboxylate 98 29976-53-2 [sigmaaldrich.com]

- 3. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 4. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Protocol for N-acylation of "Ethyl 1-carbamoylpiperidine-4-carboxylate"

Introduction: The Significance of N-Acylureas in Medicinal Chemistry